![molecular formula C21H18N4O2S2 B2886484 3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 489424-54-6](/img/structure/B2886484.png)
3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been studied for their potential therapeutic properties . They have been synthesized and analyzed for anti-inflammatory properties and anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectrometry .Scientific Research Applications
Fluorescent Probes Development
A study conducted by Bodke, Shankerrao, and Harishkumar (2013) synthesized a series of novel quinoline derivatives, demonstrating the fluorescent properties of these compounds in various organic solvents. Their research highlighted the potential of these compounds, including structures related to "3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide", as blue-green fluorescent probes for potential applications in bioimaging and molecular markers (Bodke, Y., Shankerrao, S., & Harishkumar, H. N. (2013)).
Heterocyclic Compounds Synthesis
Bakhite (2001) explored the synthesis of new pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and related condensed heterocyclic systems. This research demonstrates the chemical versatility and potential pharmacological applications of compounds like "this compound", indicating their significance in developing new therapeutic agents (Bakhite, E. A. (2001)).
Novel Chemical Synthesis Methods
Research by El’chaninov and Aleksandrov (2017) on the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline showcases the development of new methodologies for constructing complex heterocyclic systems. This study underlines the importance of innovative synthetic strategies in accessing structurally diverse quinoline derivatives for further chemical and pharmacological exploration (El’chaninov, M. M., & Aleksandrov, А. (2017)).
Antimicrobial and Antitumor Activities
The work by Palkar et al. (2017) on designing and synthesizing novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide highlights the potential antibacterial activity of these compounds. It suggests that derivatives of "this compound" could be promising candidates for developing new antibacterial agents (Palkar, M., Patil, A., Hampannavar, G., et al. (2017)).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to exert various effects at the molecular and cellular level, depending on their specific targets .
properties
IUPAC Name |
3-amino-N-(1,3-benzothiazol-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S2/c1-21(2)8-13-10(14(26)9-21)7-11-16(22)17(29-19(11)23-13)18(27)25-20-24-12-5-3-4-6-15(12)28-20/h3-7H,8-9,22H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMRFVKUZJUQQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=NC5=CC=CC=C5S4)N)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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